molecular formula C13H8Cl2N2 B13092509 2-Chloro-6-(4-chlorophenyl)-4-methylnicotinonitrile

2-Chloro-6-(4-chlorophenyl)-4-methylnicotinonitrile

Cat. No.: B13092509
M. Wt: 263.12 g/mol
InChI Key: XEBRZZBUBPWZKA-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-chlorophenyl)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a chloro group at the second position, a 4-chlorophenyl group at the sixth position, and a methyl group at the fourth position of the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-chlorophenyl)-4-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-chlorophenyl)-4-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-(4-chlorophenyl)-4-methylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-chlorophenyl)-4-methylnicotinonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

2-chloro-6-(4-chlorophenyl)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H8Cl2N2/c1-8-6-12(17-13(15)11(8)7-16)9-2-4-10(14)5-3-9/h2-6H,1H3

InChI Key

XEBRZZBUBPWZKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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